Cas no 901-44-0 (Bisphenol A Bis(2-hydroxyethyl) Ether)

Bisphenol A Bis(2-hydroxyethyl) Ether structure
901-44-0 structure
Nome del prodotto:Bisphenol A Bis(2-hydroxyethyl) Ether
Numero CAS:901-44-0
MF:C19H24O4
MW:316.391466140747
CID:804148
PubChem ID:61909

Bisphenol A Bis(2-hydroxyethyl) Ether Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanol,2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
    • Ethanol, 2,2'-[isopropylidenebis(p-phenyleneoxy)]di-
    • 2,2'-[Isopropylidenebis(p-phenyleneoxy)]diethanol
    • 1,1'-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
    • 2,2-Bis(4-beta-hydroxyethoxyphenyl)propane
    • 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol] (ACI)
    • Ethanol, 2,2′-[isopropylidenebis(p-phenyleneoxy)]di- (6CI, 7CI, 8CI)
    • 1,1-Dimethylbis[4-(2-hydroxyethoxy)phenyl]methane
    • 1,1′-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
    • 1,4-Di-(β-hydroxyethyl)bisphenol A
    • 2,2-Bis(4-β-hydroxyethoxyphenyl)propane
    • 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane
    • 2,2-Bis[p-(2-hydroxyethoxy)phenyl]propane
    • 2,2-Bis[p-(β-hydroxyethoxy)phenyl]propane
    • 2,2′-[Isopropylidenebis(p-phenyleneoxy)]diethanol
    • 4,4′-Bis(hydroxyethoxy)diphenyldimethylmethane
    • 4,4′-Bis(hydroxyethyl)bisphenol A
    • AE 2
    • AE 2 (diol)
    • BA 2
    • BA 2 Glycol
    • Bisphenol A bis(2-hydroxyethyl) ether
    • Bisphenol A bis(β-hydroxyethyl) ether
    • Bisphenol A ethylene oxide adduct (1:2)
    • Bisphenol A-ethylene oxide 1:2 mol adduct
    • Bisphenol A-ethylene oxide adduct
    • BPE 20
    • BSA 20
    • Dianol 22
    • Diethoxy bisphenol A
    • Diethoxylated bisphenol A
    • Ethylene oxide-bisphenol A (2:1) adduct
    • Himer BPE 20
    • Koremul BSA 20
    • Newpol BPE 20
    • Newpol BPE 20T
    • NSC 60933
    • Simulsol BPLE
    • Bisphenol A Bis(2-hydroxyethyl) Ether
    • Inchi: 1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3
    • Chiave InChI: UUAGPGQUHZVJBQ-UHFFFAOYSA-N
    • Sorrisi: OCCOC1C=CC(C(C)(C)C2C=CC(OCCO)=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 316.16745924g/mol
  • Massa monoisotopica: 316.16745924g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 8
  • Complessità: 285
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 3.3
  • Carica superficiale: 0
  • Superficie polare topologica: 58.9Ų

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.135
  • Punto di fusione: 112 ºC
  • Punto di ebollizione: 495 ºC
  • Punto di infiammabilità: 253 ºC
  • Solubilità: Non determinato

Bisphenol A Bis(2-hydroxyethyl) Ether Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B398130-500mg
Bisphenol A Bis(2-hydroxyethyl) Ether
901-44-0
500mg
$ 1235.00 2023-04-18
A2B Chem LLC
AD03676-50mg
4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL)
901-44-0
50mg
$286.00 2024-05-20
TRC
B398130-50mg
Bisphenol A Bis(2-hydroxyethyl) Ether
901-44-0
50mg
$ 170.00 2023-04-18
TRC
B398130-250mg
Bisphenol A Bis(2-hydroxyethyl) Ether
901-44-0
250mg
$ 684.00 2023-04-18
A2B Chem LLC
AD03676-500mg
4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL)
901-44-0
500mg
$1320.00 2024-05-20
A2B Chem LLC
AD03676-250mg
4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL)
901-44-0
250mg
$786.00 2024-05-20

Bisphenol A Bis(2-hydroxyethyl) Ether Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Urea Catalysts: Sodium carbonate ,  Zinc oxide (ZnO) ;  rt → 120 °C; 120 °C → 190 °C; 4 - 6 h, 170 - 190 °C; 190 °C → 50 °C
Riferimento
One-pot alkoxylation of phenols with urea and 1,2-glycols
Lin, Hsing-Yo; Dai, Shenghong A., Journal of the Chinese Chemical Society (Taipei, 2010, 57(2), 167-173

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine ,  Dibutyltin oxide ;  4 h, 180 °C
Riferimento
A nonphosgene process for bisphenol-A polycarbonate with ethylene units and characterization of the polymer
Xun, Hongdi; Wang, Xiaomei; Wang, Jiaxi, Gaofenzi Xuebao, 2010, (11), 1276-1282

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Sodium carbonate ;  20 min, 180 °C
1.2 Reagents: Urea Catalysts: Zinc oxide (ZnO) ;  2 h, 180 °C; 180 °C → rt
Riferimento
Novel chemical recycling of polycarbonate (PC) waste into bis-hydroxyalkyl ethers of bisphenol A for use as PU raw materials
Lin, Chao-Hsing; Lin, Hsing-Yo; Liao, Wei-Zhi; Dai, Shenghong A., Huaxue, 2007, 65(4), 367-376

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ;  rt → 140 °C; 5 h, 140 °C
Riferimento
Mechanically robust, creep-resistant, intrinsic antibacterial and reprocessable dynamic polyurethane networks based on azine moieties
Han, Jinshi; Zhou, Yawei; Bai, Guanghang; Wei, Wei; Liu, Xiaoya; et al, Materials Chemistry Frontiers, 2022, 6(4), 503-511

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium iodide ;  1 h, 80 - 120 °C; 120 °C → 170 °C; 5 h, 170 °C
Riferimento
Synthesis and characterization of poly(ether carbonate)s by melt-phase interchange reactions of dihydroxy compounds with alkylene and arylene diphenyl dicarbonates containing ether groups
Al-Qalawi, Hussam R.; Sweileh, Bassam A.; Kailani, Mohammad H., Journal of Applied Polymer Science, 2012, 126(5), 1650-1663

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium phenoxide ;  rt → 250 °C; 250 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Sustainable Polycarbonates from a Citric Acid-Based Rigid Diol and Recycled BPA-PC: From Synthesis to Properties
Pang, Chengcai; Jiang, Xueshuang; Yu, Yan; Liu, Xiaohan; Lian, Jingyan; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(12), 17059-17067

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 145 °C
Riferimento
Exploring thiol-yne based monomers as low cytotoxic building blocks for radical photopolymerization
Oesterreicher, Andreas; Ayalur-Karunakaran, Santhosh; Moser, Andreas; Mostegel, Florian H.; Edler, Matthias; et al, Journal of Polymer Science, 2016, 54(21), 3484-3494

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide ;  5 h, 150 °C
Riferimento
Synthesis and Characterization of Low Viscosity Dimethacrylic Resin Based on Isosorbide
Lukaszczyk, Jan; Janicki, Bartosz; Kozuch, Justyna; Wojdyla, Henryk, Journal of Applied Polymer Science, 2013, 130(4), 2514-2522

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Sodium carbonate ;  2 h, 165 - 170 °C
Riferimento
Dynamic Enamine-one Bond Based Vitrimer via Amino-yne Click Reaction
Guo, Xinru; Gao, Fei ; Chen, Fengbiao; Zhong, Jiang ; Shen, Liang; et al, ACS Macro Letters, 2021, 10(10), 1186-1190

Metodo di produzione 10

Condizioni di reazione
1.1 8 h, 150 °C
Riferimento
Oligoesters on the basis of hydroxyethylated derivatives of 4,4'-(propan-2,2-diyl)diphenol
Paserb, M. A.; Bakirova, I. N., Russian Journal of General Chemistry, 2014, 84(6), 1091-1094

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Potassium carbonate ;  1 h, 200 °C; 200 °C → 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, 100 °C; 100 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  25 °C
Riferimento
Chemical recycling of post-consumer compact discs towards novel polymers for powder coating applications
Gioia, Claudio; Vannini, Micaela; Celli, Annamaria; Colonna, Martino; Minesso, Alessandro, RSC Advances, 2016, 6(37), 31462-31469

Bisphenol A Bis(2-hydroxyethyl) Ether Raw materials

Bisphenol A Bis(2-hydroxyethyl) Ether Preparation Products

Bisphenol A Bis(2-hydroxyethyl) Ether Letteratura correlata

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd